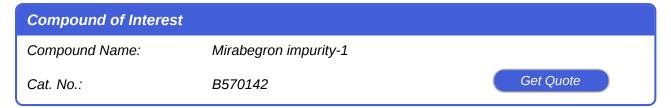


Navigating the Acquisition and Analysis of Mirabegron Impurity-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing and analyzing the **Mirabegron impurity-1** reference standard. It is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of the active pharmaceutical ingredient (API), Mirabegron. This document outlines reputable suppliers, detailed analytical methodologies for impurity identification and quantification, and the underlying signaling pathway of Mirabegron's therapeutic action.

Sourcing Mirabegron Impurity-1 Reference Standard

The acquisition of high-purity, certified reference standards is a critical first step in any analytical drug development program. **Mirabegron impurity-1**, a key substance for quality control, is available from several specialized suppliers. The following table summarizes key information for sourcing this reference standard.



Supplier	Catalog Number (Example)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sriramchem	SPV001-01	1892-57-5	C8H17N3	155.24	Offers a pharmaceutic al reference standard. A Certificate of Analysis (CoA) is available upon request. [1]
GLP Pharma Standards	GL-M2006	1892-57-5 (Freebase); 25952-53-8 (HCl salt)	C8H17N3	155.2	Accompanied by a comprehensi ve CoA, including ¹ H NMR, Mass, HPLC, and IR data.[2]
Simson Pharma Limited	-	25952-53-8	-	-	Provides the HCl salt form and includes a CoA with purchase.[3]
Chemicea Pharma	-	1892-57-5	-	-	A leading manufacturer and exporter offering the freebase form.[4]



Daicel Pharma Standards	-	-	-	-	Specializes in the synthesis of high-quality Mirabegron impurities and offers custom synthesis.[5]
Veeprho	-	25952-53-8	-	-	Provides the HCI salt form which complies with USP, EP, JP, and BP standards and includes a detailed Structure Elucidation Report (SER).[6]
Pharmace Research Laboratory	PACE- M07009	1892-57-5	C8H17N3	155.2	-
Pharmaffiliate s	PA 13 0810090	1892-57-5	C8H17N3	155.25	Offers the freebase form.[7]
MedChemEx press	-	-	-		Describes Mirabegron impurity-1 as a potent and selective β ₃ - adrenergic



					receptor agonist.[8]
SynZeal	SZ-M035096	25952-53-8	C8H17N3:HCl	155.2 : 36.5	Supplies the HCI salt and provides a detailed CoA with analytical data meeting regulatory compliance. [9]

Analytical Methodology: Quantification of Mirabegron Impurity-1

Accurate and robust analytical methods are essential for the quantification of impurities in pharmaceutical products. The following is a detailed protocol for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, synthesized from established methodologies for Mirabegron and its related substances.[6][10][11][12]

Experimental Protocol: RP-HPLC for Mirabegron Impurity-1

- 1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
- Chromatographic data acquisition and processing software.
- 2. Chromatographic Conditions:
- Column: Puratis C18 (250 x 4.6 mm, 5 μm) or equivalent.[6]
- Mobile Phase A: 20 mM Ammonium acetate, with the pH adjusted to 4.5.[6]



- Mobile Phase B: Methanol.[6]
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	
0	75	25	
5	75	25	
45	30	70	
50	0	100	
55	75	25	

| 65 | 75 | 25 |

• Flow Rate: 1.0 mL/min.

• Column Temperature: 25 °C.[6]

• Detection Wavelength: 247 nm.[6]

• Injection Volume: 10 μL.

3. Preparation of Solutions:

- Standard Stock Solution (Mirabegron): Accurately weigh and dissolve an appropriate amount
 of Mirabegron reference standard in the mobile phase to obtain a concentration of 100
 μg/mL.
- Impurity-1 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mirabegron impurity-1 reference standard in the mobile phase to prepare a stock solution.
- Spiked Sample Solution: Prepare a solution of Mirabegron (e.g., 100 μg/mL) and spike it with a known concentration of the **Mirabegron impurity-1** standard (e.g., 0.5 μg/mL).
- 4. System Suitability:



- Inject the spiked sample solution.
- The system is deemed suitable if the resolution between the Mirabegron peak and the impurity-1 peak is greater than 2.0, and the tailing factor for the Mirabegron peak is not more than 1.5.

5. Data Analysis:

 Quantify the amount of Mirabegron impurity-1 in a sample by comparing the peak area of the impurity with that of the corresponding peak in the standard solution of a known concentration.

Mechanism of Action: Mirabegron's Signaling Pathway

Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR). [13][14] Its therapeutic effect in treating overactive bladder stems from its ability to relax the detrusor smooth muscle of the bladder, thereby increasing bladder capacity.[1][15] The signaling cascade initiated by Mirabegron is depicted below.



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Mirabegron's β3-AR signaling pathway in detrusor muscle cells.

The activation of β3-AR by Mirabegron stimulates a G-protein, which in turn activates adenylate cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets



that ultimately result in a decrease in intracellular calcium ion concentrations, leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[2][16]

Forced Degradation and Impurity Profiling

Forced degradation studies are crucial for identifying potential degradation products of a drug substance. Mirabegron has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it remains stable under neutral, thermal, and photolytic conditions.[4][17][18] These studies are instrumental in developing stability-indicating analytical methods and understanding the impurity profile of Mirabegron. The characterization of these degradation products, often achieved using LC-MS/MS, is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][19]

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